A Comprehensive Technical Guide to 3,4-Dibromo-1H-indazole
A Comprehensive Technical Guide to 3,4-Dibromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1] As a bioisostere of indole, indazole-containing compounds have demonstrated a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] This guide focuses on a specific derivative, 3,4-Dibromo-1H-indazole, providing a detailed overview of its chemical identity, physical properties, synthesis, and potential applications, with a particular emphasis on its role as a building block in the development of novel therapeutics.
Chemical Identity and Physical Properties
3,4-Dibromo-1H-indazole is a halogenated aromatic heterocycle. The presence of two bromine atoms on the indazole core provides distinct opportunities for further functionalization through various cross-coupling reactions, making it a valuable intermediate in synthetic chemistry.
Table 1: Physical and Chemical Properties of 3,4-Dibromo-1H-indazole
| Property | Value | Source |
| CAS Number | 885521-68-6 | |
| Molecular Formula | C₇H₄Br₂N₂ | |
| Molecular Weight | 275.93 g/mol | |
| Appearance | White to off-white solid (Predicted) | General knowledge of similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents such as DMSO and DMF (Predicted) | General knowledge of similar compounds |
Synthesis of 3,4-Dibromo-1H-indazole: A Plausible Synthetic Approach
While a specific, detailed synthesis protocol for 3,4-Dibromo-1H-indazole is not explicitly documented in readily available literature, a plausible synthetic route can be devised based on established methods for the synthesis of substituted indazoles. A common and effective strategy involves the diazotization of an appropriately substituted aniline followed by intramolecular cyclization.
A potential starting material for the synthesis of 3,4-Dibromo-1H-indazole is 2-amino-3-bromobenzonitrile. The synthesis could proceed through a Sandmeyer-type reaction to introduce the second bromine atom, followed by cyclization with hydrazine.
Alternatively, a more direct approach could involve the direct bromination of a suitable indazole precursor. The following is a representative, hypothetical protocol based on known indazole chemistry.
Experimental Protocol: Proposed Synthesis of 3,4-Dibromo-1H-indazole
Step 1: Bromination of 4-Bromo-1H-indazole
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To a solution of 4-bromo-1H-indazole (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent, add N-bromosuccinimide (NBS) (1.1 equivalents).
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with an organic solvent such as ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 3,4-Dibromo-1H-indazole.
Causality behind Experimental Choices:
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N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent commonly used for the bromination of aromatic and heterocyclic compounds.
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Solvent: Acetic acid or a chlorinated solvent is chosen for its ability to dissolve the starting material and facilitate the electrophilic substitution reaction.
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Monitoring by TLC: This allows for the real-time tracking of the reaction's progress, ensuring that the starting material is fully consumed and preventing over-reaction.
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Aqueous Workup: The quenching and extraction steps are crucial for removing unreacted reagents and byproducts, leading to a cleaner crude product for purification.
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Column Chromatography: This is a standard purification technique to isolate the desired product from any remaining impurities.
Diagram 1: Proposed Synthetic Workflow for 3,4-Dibromo-1H-indazole
Caption: A proposed workflow for the synthesis of 3,4-Dibromo-1H-indazole.
Spectroscopic Characterization
Predicted ¹H NMR (in DMSO-d₆):
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A broad singlet for the N-H proton is expected in the downfield region (around 13 ppm).
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The aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm. The specific coupling patterns will depend on the relative positions of the remaining protons on the benzene ring.
Predicted ¹³C NMR (in DMSO-d₆):
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The carbon atoms attached to the bromine atoms will be significantly deshielded.
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The remaining aromatic carbons will resonate in the typical range of 110-140 ppm.
Applications in Drug Discovery and Medicinal Chemistry
The indazole core is a key component in numerous FDA-approved drugs and clinical candidates, particularly in the field of oncology.[1][4] These compounds often function as kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation and survival.[5]
The di-brominated nature of 3,4-Dibromo-1H-indazole makes it an attractive scaffold for the synthesis of compound libraries for high-throughput screening. The two bromine atoms can be selectively functionalized using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the indazole core to identify potent and selective inhibitors of therapeutic targets.
Diagram 2: Role of 3,4-Dibromo-1H-indazole in Medicinal Chemistry
Caption: Application of 3,4-Dibromo-1H-indazole in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3,4-Dibromo-1H-indazole. Based on the available safety data for related bromo-indazole compounds, the following guidelines should be followed.
Hazard Statements:
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H301: Toxic if swallowed.
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H311: Toxic in contact with skin.
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H331: Toxic if inhaled.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
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P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
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P405: Store locked up.
It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. In case of accidental exposure, refer to the material safety data sheet (MSDS) for detailed first-aid measures.
Conclusion
3,4-Dibromo-1H-indazole is a valuable and versatile building block for synthetic and medicinal chemistry. Its di-halogenated structure provides a platform for the generation of diverse molecular architectures, which is particularly relevant for the discovery of novel therapeutic agents. While some physical and chemical data for this specific compound remain to be fully elucidated, its potential for application in drug discovery is significant, warranting further investigation into its synthesis, reactivity, and biological properties.
References
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Medicinal Chemistry. [Link]
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Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2021). Molecules. [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules. [Link]
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(PDF) 13 C NMR of indazoles. (2016). ResearchGate. [Link]
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Different biological activities reported with Indazole derivatives. (2022). ResearchGate. [Link]
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Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). RSC Medicinal Chemistry. [Link]
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Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021). ACS Omega. [Link]
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Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (2012). The Royal Society of Chemistry. [Link]
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An efficient synthesis of 1- H indazoles. (2015). ResearchGate. [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2012). The Journal of Organic Chemistry. [Link]
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Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv. [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2020). Magnetochemistry. [Link]
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